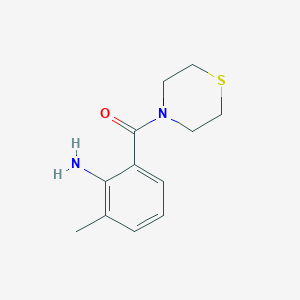
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline
説明
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline, commonly referred to as TMCA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of aniline, a colorless, flammable liquid with an unpleasant odor. TMCA is an important intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in the synthesis of other compounds. TMCA has been used in a wide range of scientific research applications, including the study of molecular structure, protein folding, and drug design.
科学的研究の応用
Chemical Synthesis and Drug Design
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline, as a chemical entity, does not have direct references in available research. However, its structural components, such as thiomorpholine and aniline derivatives, are widely utilized in the synthesis of various pharmacologically active compounds and materials science. For instance, thiomorpholine derivatives have been identified as essential building blocks in medicinal chemistry, with some analogues entering human clinical trials due to their interesting biological profiles (Walker & Rogier, 2013). Aniline derivatives, on the other hand, are fundamental in the synthesis of numerous drug candidates, showcasing a wide range of biological activities, from anticancer to antihistaminic properties (Alagarsamy, Giridhar, & Yadav, 2005).
Catalysis and Material Science
In material science and catalysis, aniline and thiomorpholine derivatives have been explored for their potential in enhancing processes and materials' properties. For example, nitrogen-doped ordered mesoporous carbons synthesized using aniline as a carbon precursor demonstrated significant potential in oxygen reduction reactions, which are crucial for fuel cell applications (Li et al., 2016). Such advancements highlight the importance of these derivatives in developing new materials with enhanced electrochemical properties.
Corrosion Inhibition
The structural analogues of 2-Methyl-6-(thiomorpholine-4-carbonyl)aniline have found applications as corrosion inhibitors, demonstrating the chemical versatility of thiomorpholine derivatives. Thiomorpholin-4-ylmethyl-phosphonic acid, for instance, has been used to inhibit the corrosion of carbon steel in natural seawater, showcasing the effectiveness of thiomorpholine-based compounds in protecting metals from corrosive environments (Amar et al., 2008).
特性
IUPAC Name |
(2-amino-3-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEPSQNGYOPPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



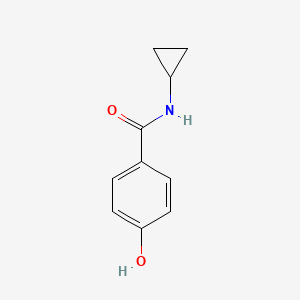
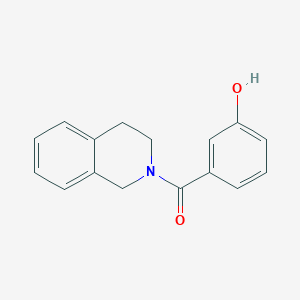
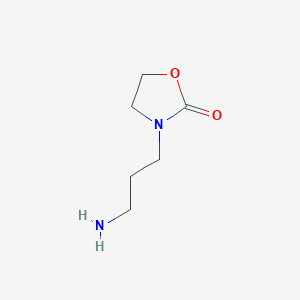
![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)
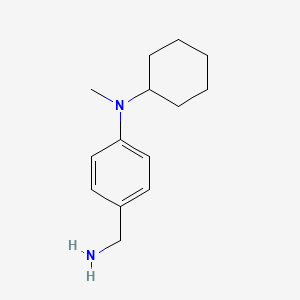
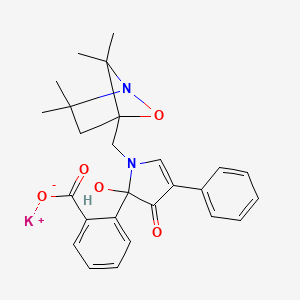




![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)


